molecular formula C6H5NO4 B057710 3-Nitrobenzene-1,2-diol CAS No. 6665-98-1

3-Nitrobenzene-1,2-diol

Cat. No.: B057710
CAS No.: 6665-98-1
M. Wt: 155.11 g/mol
InChI Key: YHKWFDPEASWKFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzene-1,2-diol can be synthesized through several methods. One common approach involves the nitration of catechol (benzene-1,2-diol) using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield 3-aminobenzene-1,2-diol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like tin(II) chloride.

    Substitution: Reactions often involve electrophiles such as halogens or sulfonic acids under acidic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: 3-Aminobenzene-1,2-diol.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

3-Nitrobenzene-1,2-diol has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its antioxidant properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitrobenzene-1,2-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions may involve the generation of reactive oxygen species, influencing oxidative stress pathways and enzyme activities.

Comparison with Similar Compounds

    Catechol (Benzene-1,2-diol): Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Aminobenzene-1,2-diol: Formed by the reduction of 3-nitrobenzene-1,2-diol, it has different reactivity due to the presence of an amino group instead of a nitro group.

    4-Nitrocatechol: Similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to the specific positioning of the nitro and diol groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (diol) groups on the benzene ring creates a compound with distinct chemical behavior compared to its analogs.

Properties

IUPAC Name

3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKWFDPEASWKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901759
Record name 3-Nitro-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-98-1
Record name 3-Nitrocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6665-98-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of catechol (5 g, 45 mmol) in Et2O (187 mL) cooled to 0° C. was added dropwise fuming HNO3 (2 mL). After addition, the reaction was allowed to stand at rt overnight, and the Et2O was removed by evaporation under reduced pressure. The residue was triturated with pentane (3×), and the combined organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was chromatographed (silica gel) eluting with 10%-20% EtOAc/hexane to give the title compound (2.94 g).
Quantity
5 g
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187 mL
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2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of pyrocatechol (60 g, 0.54 mol) in ether (2000 mL) at 0° C. was added fuming nitric acid (24 mL) dropwise. After the addition was over, the reaction was allowed to stand at room temperature for 20 minutes, decanted into ice-water and the resulting solution was extracted with ether. The combined organic extracts were neutralized with aqueous sodium carbonate (10%), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue obtained was purified by silica gel column chromatography (petroleum ether/ethyl acetate 5/1) to afford the product 3-nitrobenzene-1,2-diol (25 g, yield 30%). 1H NMR (400 MHz, CDCl3) δ ppm 10.62 (s, 1H), 7.64-7.67 (dd, 1H, J=1.6 Hz, 8.8 Hz), 7.23-7.26 (m, 1H), 6.89-6.93 (t, 1H, J=8.4 Hz), 5.79 (br, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
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Quantity
2000 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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